molecular formula C12H6F6N2O2 B1459299 1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1375216-20-8

1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1459299
CAS RN: 1375216-20-8
M. Wt: 324.18 g/mol
InChI Key: KECJVGYDHQSYFK-UHFFFAOYSA-N
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Description

“1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H6F6N2 . It is also known by other names such as Bistrifluorometylphenylpyrazole and 1-Phenyl-3,5-bis(trifluoroMethyl)-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. This ring is substituted with a phenyl group and two trifluoromethyl groups .

Scientific Research Applications

Nonlinear Optical Properties

  • The synthesis and structural analysis of similar compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, indicate their potential in nonlinear optical applications due to the small energy gap between frontier molecular orbitals, as studied by Tamer et al. (2015) in their work published in "Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy" (Tamer et al., 2015).

Synthesis and Characterization

  • Research by Viveka et al. (2016) focused on the experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting the importance of such derivatives in understanding molecular interactions and properties, as published in "Research on Chemical Intermediates" (Viveka et al., 2016).

Green Chemistry Applications

  • Mosaddegh et al. (2010) utilized cellulose sulfuric acid, an environmentally friendly biopolymer, for the synthesis of pyrazole derivatives, demonstrating the role of such compounds in sustainable chemistry. This was published in the "Journal of The Chilean Chemical Society" (Mosaddegh et al., 2010).

Antibacterial Applications

  • The antibacterial properties of 1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives have been extensively studied. For example, Hansa et al. (2021) synthesized a series of these derivatives, which showed significant antibacterial activity against Gram-positive bacteria, as reported in the "European journal of medicinal chemistry" (Hansa et al., 2021).

Catalytic Applications

  • The compound's derivatives have also been utilized in catalytic applications. Wang et al. (2018) explored the use of related compounds in catalyzing dehydrative amidation between carboxylic acids and amines, as found in their publication in "Chemical communications" (Wang et al., 2018).

Nonlinear Optical Materials

  • Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including derivatives of the compound , which were found to be potential nonlinear optical materials, as mentioned in the "Arabian Journal of Chemistry" (Chandrakantha et al., 2013).

Corrosion Inhibition

  • Singh et al. (2020) investigated the green synthesis of pyrazol derivatives for the corrosion mitigation of N80 steel in acidizing environments, showcasing the compound's derivatives' potential in industrial applications, as reported in the "Journal of Molecular Structure" (Singh et al., 2020).

Safety and Hazards

The safety data sheet for this compound can be found on the Echemi website . It provides detailed information about the safety precautions to be taken while handling this compound .

properties

IUPAC Name

1-phenyl-3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O2/c13-11(14,15)8-7(10(21)22)9(12(16,17)18)20(19-8)6-4-2-1-3-5-6/h1-5H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECJVGYDHQSYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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